molecular formula C15H14BrNO B1348877 2-bromo-N-(3,4-dimethylphenyl)benzamide CAS No. 303991-53-9

2-bromo-N-(3,4-dimethylphenyl)benzamide

Cat. No.: B1348877
CAS No.: 303991-53-9
M. Wt: 304.18 g/mol
InChI Key: IDLSRDSIECGYON-UHFFFAOYSA-N
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Description

Overview of Benzamide (B126) Scaffold Significance in Chemical Research

The benzamide scaffold, a benzene (B151609) ring attached to an amide functional group, is a privileged structure in medicinal chemistry and materials science. Its prevalence stems from the amide bond's stability and its capacity to form hydrogen bonds, which are crucial for molecular recognition and binding to biological targets. Benzamide derivatives are known to exhibit a wide array of pharmacological activities, including but not limited to antimicrobial, anticancer, anti-inflammatory, and antipsychotic properties. researchgate.netmdpi.com This diverse biological activity has made the benzamide core a focal point for the development of new therapeutic agents. mdpi.com

Contextualization of Brominated and Dimethylphenyl Substituted Benzamides

The introduction of a bromine atom onto the benzamide scaffold, as seen in 2-bromo-N-(3,4-dimethylphenyl)benzamide, is a common strategy in medicinal chemistry. Halogenation, and specifically bromination, can significantly influence a molecule's physicochemical properties, such as lipophilicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the bromine atom can act as a key binding element, participating in halogen bonding with biological targets, potentially enhancing the compound's potency and selectivity. nih.gov

Historical Context and Evolution of Research on Related Benzamide Structures

The study of benzamides has a rich history, with early research focusing on their synthesis and basic chemical properties. Over time, the discovery of their diverse biological activities led to extensive research into structure-activity relationships (SAR). Substituted benzamides, such as those used in psychiatry (e.g., sulpiride (B1682569) and amisulpride), have been developed and studied for decades, highlighting the therapeutic potential of this class of compounds. Research continues to evolve, with modern studies focusing on the design and synthesis of novel benzamide derivatives with improved efficacy and safety profiles for a variety of diseases, including cancer and infectious diseases. nanobioletters.comresearchgate.net

Chemical and Physical Properties of this compound

While specific experimental data for this compound is limited in publicly available scientific literature, its fundamental properties can be detailed.

PropertyValue
Molecular Formula C15H14BrNO
Molecular Weight 304.18 g/mol
CAS Number 303991-53-9
Predicted Boiling Point 341.0 °C at 760 mmHg
Predicted Density 1.401 g/cm³

Note: Boiling point and density are predicted values from chemical databases and have not been experimentally verified in peer-reviewed literature.

Synthesis and Reactivity

Synthesis of this compound

The synthesis of N-aryl benzamides like this compound is typically achieved through the acylation of an amine with a benzoyl halide. In this case, the reaction would involve 2-bromobenzoyl chloride and 3,4-dimethylaniline (B50824). This is a standard and well-established method for forming the amide bond. nih.gov The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Chemical Reactivity

The reactivity of this compound is dictated by its functional groups. The amide linkage is relatively stable but can be hydrolyzed under acidic or basic conditions. The bromine atom on the benzoyl ring is a potential site for various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which would allow for further functionalization of the molecule. The dimethylphenyl ring can undergo electrophilic aromatic substitution, although the directing effects of the amide and methyl groups would influence the position of substitution.

Spectroscopic Characterization

1H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both the 2-bromophenyl and 3,4-dimethylphenyl rings. The two methyl groups on the dimethylphenyl ring would likely appear as singlets in the aliphatic region. The amide proton (N-H) would typically appear as a broad singlet in the downfield region.

13C NMR: The carbon NMR spectrum would display signals for all 15 carbon atoms in the molecule. The carbonyl carbon of the amide group would be expected to resonate at a characteristic downfield chemical shift. The aromatic carbons would appear in the typical aromatic region, with their specific shifts influenced by the bromo and methyl substituents.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the C=O stretching vibration of the amide group. The N-H stretching vibration would also be present, typically as a sharp band. Bands corresponding to C-H stretching of the aromatic and methyl groups, as well as C=C stretching of the aromatic rings, would also be observed.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (304.18 g/mol ). Due to the presence of a bromine atom, a characteristic isotopic pattern with two peaks of nearly equal intensity (for 79Br and 81Br) would be expected for the molecular ion and any bromine-containing fragments.

Crystal Structure

Biological Activity and Potential Applications

There is no specific information in the scientific literature regarding the biological activity of this compound. However, based on the known activities of related compounds, some potential areas of interest can be inferred.

Antimicrobial Activity: Many benzamide derivatives have demonstrated antimicrobial properties. researchgate.net The presence of the dimethylphenyl group, a feature found in some antimicrobial agents, suggests that this compound could be investigated for activity against various pathogens. researchgate.net

Anticancer Activity: Brominated compounds and benzamide scaffolds are both found in molecules with anticancer activity. nih.govnanobioletters.com Brominated benzamides have been investigated as potential anticancer agents, and the specific substitution pattern of this compound could confer cytotoxic activity against cancer cell lines.

It is important to emphasize that these are hypothetical applications based on the activities of structurally similar compounds. Rigorous biological testing would be required to determine if this compound possesses any of these activities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-(3,4-dimethylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO/c1-10-7-8-12(9-11(10)2)17-15(18)13-5-3-4-6-14(13)16/h3-9H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLSRDSIECGYON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351813
Record name 2-bromo-N-(3,4-dimethylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303991-53-9
Record name 2-bromo-N-(3,4-dimethylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Bromo N 3,4 Dimethylphenyl Benzamide

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 2-bromo-N-(3,4-dimethylphenyl)benzamide begins with the disconnection of the most synthetically accessible bond, which is the amide C-N bond. This disconnection reveals the two primary precursors: a derivative of 2-bromobenzoic acid and 3,4-dimethylaniline (B50824).

Figure 1: Retrosynthetic Disconnection of this compound

(Note: This is a placeholder for a chemical structure diagram that would illustrate the retrosynthetic disconnection.)

This analysis identifies the following key precursors:

2-Bromobenzoic acid: This commercially available starting material provides the 2-bromobenzoyl portion of the target molecule. For certain synthetic routes, it may need to be converted into a more reactive derivative.

3,4-Dimethylaniline: This substituted aniline (B41778) serves as the amine nucleophile in the amide bond formation. It is also a commercially available compound.

The synthesis of these precursors, if not commercially sourced, can be achieved through standard aromatic substitution and functional group interconversion reactions. For instance, 3,4-dimethylaniline can be prepared from 3,4-dimethylnitrobenzene via reduction.

Classical Amidation Routes to N-Substituted Benzamides

Traditional methods for forming amide bonds are well-established and reliable for the synthesis of N-substituted benzamides like this compound. These methods typically involve the reaction of an activated carboxylic acid derivative with an amine.

Condensation Reactions Utilizing Activated Carboxylic Acids

One of the most common strategies involves the activation of the carboxylic acid group of 2-bromobenzoic acid to enhance its electrophilicity. A highly effective activated form is the corresponding acyl chloride, 2-bromobenzoyl chloride. This intermediate can be readily prepared by treating 2-bromobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The subsequent reaction of 2-bromobenzoyl chloride with 3,4-dimethylaniline in the presence of a base, such as pyridine (B92270) or triethylamine, proceeds via nucleophilic acyl substitution to yield the desired benzamide (B126). The base is necessary to neutralize the hydrochloric acid byproduct.

Table 1: Typical Reagents for Acyl Chloride Formation

Reagent Byproducts Conditions
Thionyl chloride (SOCl₂) SO₂, HCl Often refluxed with the carboxylic acid

Coupling Reactions with Amine Nucleophiles

Alternatively, the amide bond can be formed directly from 2-bromobenzoic acid and 3,4-dimethylaniline using a variety of coupling reagents. These reagents activate the carboxylic acid in situ, facilitating the nucleophilic attack by the amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.

Table 2: Common Coupling Reagents for Amide Bond Formation

Coupling Reagent Additive (Optional) Key Features
DCC HOBt, DMAP High yielding, but dicyclohexylurea byproduct can be difficult to remove.
EDC HOBt, DMAP Water-soluble urea (B33335) byproduct, simplifying purification.
HATU - Highly efficient, often used for difficult couplings.

The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature.

Catalytic Approaches in Benzamide Synthesis

Modern synthetic chemistry has seen the development of powerful catalytic methods for the formation of C-N bonds, offering milder reaction conditions and broader functional group tolerance compared to classical methods.

Palladium-Catalyzed Amidation Strategies

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for the synthesis of N-aryl benzamides. While typically used for coupling aryl halides with amines, variations of this methodology can be employed to form the amide bond. One approach involves the coupling of an aryl halide (in this case, a derivative of 2-bromobenzene) with an amide nucleophile. For the synthesis of this compound, this would entail coupling a suitable nitrogen source with a 2-bromo-substituted aromatic ring.

More directly, palladium catalysts can facilitate the coupling of aryl halides with primary amides. This would involve the reaction of an aryl halide with a pre-formed amide. While not the most direct route for the target molecule, it represents a valid catalytic strategy for analogous compounds. The general catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amide, deprotonation, and reductive elimination of the N-aryl amide product.

Table 3: Components of a Typical Palladium-Catalyzed Amidation

Component Example(s) Role in Catalytic Cycle
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂ Source of the active Pd(0) catalyst.
Ligand Xantphos, Josiphos, Buchwald ligands Stabilizes the palladium center and facilitates key steps.
Base NaOtBu, K₂CO₃, Cs₂CO₃ Promotes deprotonation of the amide nucleophile.

Other Transition Metal Catalysis in C-N Bond Formation

Besides palladium, other transition metals have been shown to effectively catalyze the formation of C-N bonds for the synthesis of amides. Copper-catalyzed amidation, often referred to as the Ullmann condensation, is a classical method that has seen significant improvements with the development of new ligands. This reaction typically involves the coupling of an aryl halide with an amide in the presence of a copper catalyst, such as copper(I) iodide (CuI), and a ligand, often a diamine or a phenanthroline derivative. A base is also required for this transformation.

More recently, rhodium-catalyzed reactions have emerged as a powerful tool for C-N bond formation, often proceeding through C-H activation pathways. While these methods might not be the most direct for the synthesis of this compound from its primary precursors, they represent the forefront of catalytic C-N bond-forming strategies and could be adapted for the synthesis of more complex benzamide derivatives.

Advanced Synthetic Strategies for Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound often involves the formation of a carbon-nitrogen (C-N) bond between a substituted benzoyl moiety and an aniline derivative. Modern synthetic chemistry has largely moved beyond simple acylation of amines with acid chlorides, favoring more sophisticated and versatile catalytic approaches. These methods offer greater functional group tolerance, milder reaction conditions, and access to a broader scope of molecular diversity.

Palladium-Catalyzed Buchwald-Hartwig Amination: The Buchwald-Hartwig amination stands as a powerful and widely adopted method for the formation of C-N bonds. This palladium-catalyzed cross-coupling reaction is highly effective for synthesizing N-aryl benzamides from aryl halides (such as 2-bromobenzoyl derivatives) and anilines. The versatility of this reaction allows for the coupling of a wide array of substituted precursors, making it ideal for creating diverse libraries of benzamide analogues. The choice of palladium precursor, ligand, base, and solvent is critical for achieving high yields and reaction efficiency. researchgate.netbeilstein-journals.org Sterically hindered biarylphosphine ligands, such as XPhos, have proven particularly effective in facilitating the coupling of challenging substrates. beilstein-journals.org

Copper-Catalyzed Ullmann Condensation: The Ullmann condensation is a classical method for C-N bond formation that has seen a modern resurgence through improved catalytic systems. This copper-catalyzed reaction typically involves the coupling of an aryl halide with an amine. Contemporary protocols often utilize ligands like 1,10-phenanthroline (B135089) to improve catalyst efficacy and may be performed under milder conditions than traditional Ullmann reactions. beilstein-journals.org Copper-catalyzed methods provide a valuable alternative to palladium-based systems and can be advantageous for specific substrate combinations. For instance, the synthesis of 2,3-disubstituted quinazolinone derivatives can be achieved from 2-iodobenzamide (B1293540) derivatives and various amines through a one-pot, copper-catalyzed Ullmann coupling followed by an intramolecular C-H amidation. researchgate.net

Microwave-Assisted Synthesis: The application of microwave irradiation has emerged as a significant advancement in synthetic chemistry, offering a greener and more efficient alternative to conventional heating. researchgate.net Microwave-assisted synthesis dramatically reduces reaction times, often from hours to minutes, while frequently improving product yields and purity. researchgate.net This technique can be applied to various synthetic routes, including the direct amidation of acid chlorides with anilines and transition-metal-catalyzed cross-coupling reactions. The use of solvent-free conditions in conjunction with microwave heating further enhances the environmental credentials of this methodology. For example, the Ullmann coupling between anthranilic acids and aryl bromides can be effectively promoted by microwave heating, leading to excellent yields of N-aryl anthranilic acid derivatives. scielo.br

Optimization of Reaction Conditions and Yields

Achieving optimal yields and purity in the synthesis of this compound and its analogues is highly dependent on the careful selection and optimization of reaction parameters. Key variables include the choice of catalyst system (metal and ligand), the nature of the base, the solvent, reaction temperature, and duration.

For Palladium-catalyzed Buchwald-Hartwig amination , the ligand choice is paramount. Studies have shown that sterically hindered monodentate phosphine (B1218219) ligands often provide the most active catalytic systems. researchgate.net The following table illustrates the effect of different ligands and solvents on a representative Buchwald-Hartwig coupling reaction.

EntryCatalyst/LigandBaseSolventTime (h)Yield (%)Reference
1Pd(OAc)₂ / BINAPCs₂CO₃Toluene16No Reaction researchgate.net
2Pd(OAc)₂ / DPEphosCs₂CO₃Toluene16No Reaction researchgate.net
3Pd(OAc)₂ / XPhosCs₂CO₃Toluene1691 researchgate.net
4Pd(OAc)₂ / XPhosCs₂CO₃Dioxane1698 researchgate.net
5Pd(OAc)₂ / XPhosKOt-BuToluene0.2599 beilstein-journals.org

In Copper-catalyzed reactions , the choice of copper salt, ligand, base, and solvent significantly influences the outcome. Optimization studies for the intramolecular N-arylation of ortho-chlorinated arylhydrazones, a process analogous to the formation of some benzamide derivatives, highlight these dependencies.

EntryCopper CatalystLigandBaseSolventTime (h)Yield (%)Reference
1CuI1,10-phenanthrolineKOHDMF532 beilstein-journals.org
2CuI1,10-phenanthrolineKOHDMF1240 beilstein-journals.org
3CuI1,10-phenanthrolineKOHDMF2460 beilstein-journals.org
4Cu₂O1,10-phenanthrolineKOHDMF2443 beilstein-journals.org
5CuI1,10-phenanthrolineK₂CO₃DMF2415 beilstein-journals.org

These examples underscore the necessity of empirical optimization for each specific substrate pairing to maximize reaction efficiency and yield. The development of high-throughput screening methods has further accelerated the process of identifying optimal conditions for these complex catalytic transformations. chemrxiv.org

Structural Elucidation and Conformational Analysis of 2 Bromo N 3,4 Dimethylphenyl Benzamide

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure of 2-bromo-N-(3,4-dimethylphenyl)benzamide. By analyzing the interactions of the molecule with electromagnetic radiation, detailed information about its chemical bonds, functional groups, and atomic connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the 2-bromobenzoyl and 3,4-dimethylphenyl moieties, the N-H proton of the amide linkage, and the methyl groups.

Aromatic Protons: The protons on the 3,4-dimethylphenyl ring are expected to appear as a set of signals in the aromatic region. The proton at position 2' (ortho to the amide group) would likely be a singlet, while the protons at positions 5' and 6' would appear as a doublet and a singlet, respectively, due to their coupling patterns. The protons of the 2-bromobenzoyl group would also resonate in the aromatic region, with their chemical shifts and multiplicities influenced by the bromine substituent and the amide carbonyl group.

Amide Proton (N-H): A broad singlet corresponding to the N-H proton is anticipated, with its chemical shift being sensitive to solvent and concentration. In many benzanilides, this signal appears downfield.

Methyl Protons: Two distinct singlets are expected for the two methyl groups at positions 3' and 4' of the dimethylphenyl ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the unique carbon atoms in the molecule.

Carbonyl Carbon: The carbonyl carbon of the amide group is expected to have a characteristic downfield chemical shift, typically in the range of 165-170 ppm.

Aromatic Carbons: A series of signals in the aromatic region (approximately 110-140 ppm) would correspond to the carbon atoms of both aromatic rings. The carbon atom attached to the bromine (C2) would be influenced by the halogen's electronegativity and heavy atom effect.

Methyl Carbons: The two methyl carbons would give rise to signals in the aliphatic region of the spectrum.

A summary of predicted ¹H and ¹³C NMR chemical shifts is presented in the interactive data table below.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-H8.0 - 9.0 (broad singlet)-
Aromatic-H7.0 - 8.0 (multiplets)110 - 140
CH₃2.2 - 2.5 (singlets)19 - 21
C=O-165 - 170

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands. ajol.info

N-H Stretching: A prominent band in the region of 3400-3200 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amide. The position and shape of this band can be influenced by hydrogen bonding.

C=O Stretching (Amide I band): A strong absorption band, known as the Amide I band, is expected in the range of 1680-1630 cm⁻¹. This band is primarily due to the C=O stretching vibration and is a hallmark of the amide functional group.

N-H Bending (Amide II band): The Amide II band, which arises from a combination of N-H in-plane bending and C-N stretching vibrations, is typically observed between 1570 and 1515 cm⁻¹.

C-N Stretching: The C-N stretching vibration of the amide group usually appears in the region of 1300-1200 cm⁻¹.

Aromatic C-H and C=C Stretching: The aromatic rings will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

C-Br Stretching: The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 600 and 500 cm⁻¹.

The following table summarizes the expected characteristic IR absorption bands.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
N-HStretching3400 - 3200
C=OStretching (Amide I)1680 - 1630
N-HBending (Amide II)1570 - 1515
C-NStretching1300 - 1200
Aromatic C-HStretching> 3000
Aromatic C=CStretching1600 - 1450
C-BrStretching600 - 500

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural identification. For this compound (C₁₅H₁₄BrNO), the presence of a bromine atom is a key feature that would be evident in the mass spectrum.

Molecular Ion Peak: Due to the presence of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, the molecular ion peak would appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by two mass-to-charge units (m/z). libretexts.org

Fragmentation Pattern: The fragmentation of N-arylbenzamides is well-documented. Common fragmentation pathways include the cleavage of the amide bond. The expected fragmentation for this compound would likely involve:

Formation of the 2-bromobenzoyl cation (m/z 183/185) through cleavage of the C-N amide bond.

Formation of the 3,4-dimethylphenylaminyl radical cation.

Subsequent loss of CO from the 2-bromobenzoyl cation to form the 2-bromophenyl cation (m/z 155/157).

Loss of the bromine atom from various fragments.

The table below outlines the expected major fragments and their corresponding m/z values.

Fragment Ion Structure Expected m/z
[M]⁺[C₁₅H₁₄⁷⁹BrNO]⁺303
[M+2]⁺[C₁₅H₁₄⁸¹BrNO]⁺305
[M-C₈H₉N]⁺[C₇H₄⁷⁹BrO]⁺183
[M-C₈H₉N]⁺[C₇H₄⁸¹BrO]⁺185
[M-C₈H₉N-CO]⁺[C₆H₄⁷⁹Br]⁺155
[M-C₈H₉N-CO]⁺[C₆H₄⁸¹Br]⁺157

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound is not available, the crystal structure of the closely related compound, N-(3,4-dimethylphenyl)benzamide, provides significant insights into the likely solid-state conformation and intermolecular interactions. The presence of the bromine atom at the ortho position of the benzoyl ring is expected to introduce notable steric and electronic effects.

Crystal Packing and Intermolecular Interactions

In the solid state, molecules of N-arylbenzamides are known to be organized through a network of intermolecular interactions.

Hydrogen Bonding: A primary interaction governing the crystal packing is the intermolecular N-H···O=C hydrogen bond, which typically links molecules into chains or dimers. In the case of N-(3,4-dimethylphenyl)benzamide, molecules are packed into a column-like structure in the direction of the a-axis through these N—H⋯O hydrogen bonds. A similar hydrogen bonding motif is anticipated for the 2-bromo derivative.

π-π Stacking: Aromatic π-π stacking interactions between the phenyl rings of adjacent molecules are also common in benzanilides and contribute to the stability of the crystal lattice.

Bond Lengths, Bond Angles, and Dihedral Angles

The molecular geometry of this compound is defined by its bond lengths, bond angles, and dihedral angles. These parameters for the related N-(3,4-dimethylphenyl)benzamide have been determined by X-ray crystallography and can serve as a reference.

Amide Group Planarity: The amide group (C-CO-NH-C) is generally planar or nearly planar due to the delocalization of the nitrogen lone pair electrons into the carbonyl group.

Dihedral Angle: The most significant conformational feature of N-arylbenzamides is the dihedral angle between the two aromatic rings. This angle is influenced by the substituents on the rings. In N-(3,4-dimethylphenyl)benzamide, this dihedral angle is reported to be significant. For this compound, the bulky bromine atom at the ortho position is expected to cause steric hindrance, likely leading to a larger dihedral angle between the 2-bromobenzoyl ring and the amide plane compared to the unsubstituted analogue. This twisting would be a result of minimizing steric repulsion between the bromine atom and the atoms of the amide bridge and the other aromatic ring.

The table below presents typical bond lengths and angles for the amide linkage in benzanilides, which are expected to be similar in this compound.

Parameter Typical Value
C=O Bond Length~1.23 Å
C-N Bond Length~1.35 Å
N-C(aryl) Bond Length~1.43 Å
C-C=O Bond Angle~120°
C-N-H Bond Angle~120°
C-N-C(aryl) Bond Angle~125°

Conformational Analysis

The conformation of N-aryl benzamides is primarily defined by the torsion angles around the C(aryl)-C(O) bond and the N-C(aryl) bond. In this compound, the presence of a bulky bromine atom at the ortho position of the benzoyl ring and two methyl groups on the aniline (B41778) ring introduces significant steric constraints that dictate the molecule's three-dimensional shape.

The rotation around the key single bonds in this compound, particularly the N-C(aryl) bond and the C(benzoyl)-C(amide) bond, is significantly restricted. This restriction gives rise to substantial rotational barriers and distinct preferred conformations.

The primary driver for the molecule's conformation is the "ortho effect," a phenomenon where a substituent at the ortho position sterically hinders adjacent functional groups, forcing them to twist out of the plane of the benzene (B151609) ring. In this case, the large bromine atom prevents the amide group from being coplanar with the benzoyl ring. This disruption of planarity is a common feature in ortho-substituted benzamides.

Due to these steric clashes, the molecule adopts a highly twisted, non-planar conformation. The two aromatic rings—the 2-bromophenyl ring and the 3,4-dimethylphenyl ring—are expected to be oriented at a significant dihedral angle to each other. While specific experimental data for the bromo derivative is lacking, the crystal structure of the closely related analogue, 2-chloro-N-(3,4-dimethylphenyl)benzamide , reveals a dihedral angle of 80.8(2)° between its two benzene rings. Given the similar van der Waals radii of chlorine and bromine, a similarly large dihedral angle is anticipated for this compound.

This twisted arrangement represents the molecule's lowest energy state, as it minimizes the severe steric repulsion that would occur in a planar conformation. The barrier to rotation around the N-C(aryl) bond is expected to be considerable, making interconversion between different rotamers a high-energy process.

Table 1: Comparison of Expected and Observed Dihedral Angles in Related Benzamides
CompoundDihedral Angle Between Aromatic RingsReference
This compound~80° (Expected)Inferred from analogue
2-chloro-N-(3,4-dimethylphenyl)benzamide80.8(2)°Experimental Data

The conformational properties of this compound are a direct consequence of the interplay between potential intramolecular hydrogen bonding and overriding steric effects.

Steric Effects: The dominant interaction governing the molecule's conformation is steric hindrance. The primary sources of this steric strain are:

Ortho-Bromo Substituent: The bromine atom on the benzoyl ring sterically clashes with both the carbonyl oxygen and the N-H proton of the amide bridge. This interaction is the main reason the entire amide group is forced to rotate out of the plane of the benzoyl ring.

These repulsive steric forces lock the molecule into the twisted conformation described above, which is the most effective way to move the bulky groups far apart from each other.

Intramolecular Hydrogen Bonding: In principle, two types of intramolecular hydrogen bonds could be considered in this molecule: an N-H···O=C bond or an N-H···Br bond.

N-H···O=C Hydrogen Bond: This type of interaction is frequently observed in the crystal structures of other benzamides, where it forms a six-membered pseudo-ring and helps to stabilize a more planar conformation. However, in this compound, the powerful steric repulsion from the ortho-bromo group prevents the N-H and C=O groups from adopting the necessary syn-planar arrangement for this bond to form effectively. The energetic penalty of the steric clash far outweighs the stabilization energy of the hydrogen bond.

N-H···Br Hydrogen Bond: The formation of a five-membered ring via an N-H···Br hydrogen bond is also a possibility. While halogen atoms can act as weak hydrogen bond acceptors, the geometry required for such a bond would likely introduce other steric strains.

Therefore, it is concluded that steric effects are the defining factor for the conformation of this compound. The molecule sacrifices potential weak intramolecular hydrogen bonds to relieve the much more significant destabilization from steric repulsion, resulting in a highly twisted and energetically preferred structure.

Table 2: Analysis of Intramolecular Interactions
Interaction TypePotential in this compoundGoverning Factor
Steric Repulsion (Br ↔ Amide)HighDominant factor; forces a twisted conformation.
Intramolecular N-H···O=C BondUnlikelyPrevented by steric hindrance from the ortho-bromo group.
Intramolecular N-H···Br BondPossible but weakLikely subordinated to the overall steric demands of the molecule.

Theoretical and Computational Studies on 2 Bromo N 3,4 Dimethylphenyl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the behavior of molecules at the atomic and electronic levels. For 2-bromo-N-(3,4-dimethylphenyl)benzamide, these calculations can reveal critical information about its stability, reactivity, and electronic properties.

The electronic structure of a molecule is defined by the arrangement of its electrons in various molecular orbitals (MOs). These orbitals, which are mathematical functions describing the wave-like behavior of electrons, have distinct energy levels and spatial distributions. The interaction and arrangement of these MOs dictate the molecule's chemical and physical properties. For this compound, the molecular orbitals are formed from the combination of atomic orbitals of carbon, hydrogen, nitrogen, oxygen, and bromine atoms. The presence of aromatic rings and the amide linkage significantly influences the delocalization of electrons across the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. iupac.orgyoutube.com These orbitals are crucial in determining a molecule's reactivity. researchgate.net The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. iupac.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability. A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a smaller gap indicates that the molecule is more prone to chemical reactions. For this compound, the HOMO is expected to be localized on the electron-rich dimethylphenyl and amide groups, while the LUMO may be distributed over the benzoyl moiety, influenced by the electron-withdrawing bromine atom.

Table 1: Hypothetical Frontier Orbital Energies and Energy Gap

Parameter Energy (eV)
EHOMO -6.5
ELUMO -1.5
Energy Gap (ΔE) 5.0

(Note: These are example values and would need to be calculated using appropriate software.)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map is plotted on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, the MEP surface would likely show a negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the amide group, making them potential sites for electrophilic interaction. The hydrogen atom of the amide group and the regions around the bromine atom might exhibit a positive potential, indicating their susceptibility to nucleophilic attack.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. nih.gov It has proven to be a reliable approach for predicting various molecular properties with a good balance between accuracy and computational cost.

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed for this purpose. researchgate.netscispace.com The optimization process calculates the forces on each atom and adjusts their positions until a minimum energy structure is found. This provides accurate predictions of bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the normal modes of vibration of the molecule. The calculated vibrational spectrum can be compared with experimental data (e.g., from FT-IR and Raman spectroscopy) to confirm the molecular structure and assign the observed spectral bands to specific vibrational modes. researchgate.net

Table 2: Hypothetical Optimized Geometrical Parameters | Parameter | Bond Length (Å) | Bond Angle (°) | | :--- | :--- | :--- | | C=O | 1.23 | O=C-N | 122.0 | | C-N (amide) | 1.35 | C-N-H | 120.0 | | C-Br | 1.90 | C-C-Br | 119.5 | (Note: These are example values and require actual DFT calculations for accuracy.)

DFT calculations can also be used to determine various global chemical reactivity descriptors, which provide quantitative measures of a molecule's reactivity. researchgate.net These descriptors are typically derived from the energies of the HOMO and LUMO. nih.gov

Some of the key chemical reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of a molecule's resistance to a change in its electron distribution. It is calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). A softer molecule is more reactive.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule. It is calculated as ω = χ² / (2η).

These descriptors provide a theoretical framework for understanding and predicting the chemical behavior of this compound in various chemical reactions.

Table 3: Hypothetical Chemical Reactivity Descriptors

Descriptor Value (eV)
Ionization Potential (I) 6.5
Electron Affinity (A) 1.5
Electronegativity (χ) 4.0
Chemical Hardness (η) 2.5
Chemical Softness (S) 0.4
Electrophilicity Index (ω) 3.2

(Note: These values are derived from the hypothetical HOMO/LUMO energies and require actual calculations.)

Molecular Dynamics Simulations

There are no published studies detailing molecular dynamics simulations performed on this compound. Such simulations would typically provide insights into the dynamic behavior of the molecule over time, both in isolation and in various environments.

No research has been found that investigates the interactions of this compound with solvents or biological molecules through molecular dynamics simulations. This type of research would be crucial for understanding its solubility, stability, and potential biological activity by mapping intermolecular interactions such as hydrogen bonds and van der Waals forces.

Computational Prediction of Spectroscopic Parameters

There are no available studies that report the computational prediction of spectroscopic parameters for this compound. Theoretical calculations, often using methods like DFT, are a powerful tool for predicting spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These predictions are invaluable for interpreting experimental data and confirming molecular structures. The absence of such computational data for this specific compound means that a theoretical spectroscopic profile cannot be presented.

Synthetic Routes to and Academic Exploration of Derivatives of 2 Bromo N 3,4 Dimethylphenyl Benzamide

Functionalization of the Bromine Atom

The bromine atom at the 2-position of the benzoyl ring is a prime handle for introducing molecular complexity through various transition metal-catalyzed cross-coupling reactions. This approach allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of derivatives.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for forming carbon-carbon bonds. nih.gov It typically involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. nih.gov For 2-bromo-N-(3,4-dimethylphenyl)benzamide, the reactive aryl bromide can be coupled with various boronic acids or boronic esters to introduce a wide range of substituents, including alkyl, alkenyl, aryl, and heteroaryl groups. nih.govrsc.org

The general reaction scheme involves the palladium-catalyzed coupling of the aryl bromide with a boronic acid in the presence of a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored to the specific substrates being used.

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Aryl Bromides

Catalyst Ligand Base Solvent Temperature (°C) Yield (%) Ref
Pd(dppf)Cl₂ dppf K₃PO₄ Toluene 90 Good to Excellent researchgate.net
CataXCium A Pd G3 Buchwald-type phosphine (B1218219) K₃PO₄ Dioxane/Water 100 Good to Excellent nih.gov

Note: The yields are general observations for Suzuki-Miyaura reactions on similar aryl bromide substrates and may vary for this compound.

Research on unprotected ortho-bromoanilines has demonstrated the feasibility of Suzuki-Miyaura couplings on structurally related motifs, highlighting the reaction's tolerance to the amide functionality. nih.govrsc.org These studies show that a variety of boronic esters, including those with benzyl, alkyl, aryl, and heteroaromatic substituents, can be successfully coupled, suggesting a broad scope for the derivatization of this compound. nih.govresearchgate.net The operational simplicity and the commercial availability of a vast array of boronic acids make this a highly attractive strategy for generating a library of derivatives. nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds from aryl halides and amines. libretexts.orgwikipedia.org This reaction is of significant importance for synthesizing aryl amines, which are prevalent in pharmaceuticals and other biologically active compounds. wikipedia.org In the context of this compound, the bromine atom can be substituted with a variety of primary and secondary amines, as well as other nitrogen-containing nucleophiles like amides or carbamates, to yield a diverse set of N-aryl products. acsgcipr.org

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to afford the C-N coupled product and regenerate the catalyst. wikipedia.org The development of sterically hindered and electron-rich phosphine ligands has been instrumental in expanding the scope and efficiency of this reaction. wikipedia.orgnih.gov

Table 2: Typical Catalyst Systems for Buchwald-Hartwig Amination

Precatalyst Ligand Base Solvent Temperature (°C) Ref
Pd₂(dba)₃ XPhos t-BuONa Toluene 80-110 nih.gov
Pd(OAc)₂ BINAP Cs₂CO₃ Dioxane 100 wikipedia.org

Beyond C-N bond formation, the palladium-catalyzed cross-coupling methodology can be extended to form C-O and C-S bonds, providing access to aryl ethers and thioethers, respectively. These reactions, often considered variations of the Buchwald-Hartwig coupling, typically employ similar catalyst systems but with alcohol or thiol nucleophiles.

Modifications on the Benzoyl Moiety

The benzoyl ring of this compound, apart from the bromine atom, can be subjected to further functionalization. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation/alkylation, could introduce additional substituents onto the ring. The directing effects of the existing substituents (the bromo and the amido groups) would influence the position of the incoming electrophile. The amide group is an ortho-, para-director, while the bromine is also an ortho-, para-director. Their combined influence would likely direct incoming electrophiles to the positions C4 and C6 relative to the amide.

Furthermore, derivatives of related N-(2-bromo-phenyl)-2-hydroxy-benzamide have been synthesized, indicating that modifications on the benzoyl ring are synthetically accessible. researchgate.netresearchgate.net

Substitutions on the Dimethylphenyl Ring

The 3,4-dimethylphenyl ring also offers opportunities for derivatization. The two methyl groups are activating and ortho-, para-directing for electrophilic aromatic substitution. This would direct incoming electrophiles to positions 2, 5, and 6. For instance, nitration or halogenation would likely yield a mixture of isomers.

Additionally, the methyl groups themselves can be functionalized. For example, benzylic bromination followed by nucleophilic substitution could be used to introduce a variety of functional groups at these positions. Structural studies on related compounds like N-(3,4-dimethylphenyl)benzamide and 2-chloro-N-(3,4-dimethylphenyl)benzamide provide insight into the conformational properties of this part of the molecule, which can be valuable for designing new derivatives. nih.govnih.gov

Stereochemical Considerations in Derivative Synthesis

The parent molecule, this compound, is achiral. However, the introduction of chiral centers can occur during the synthesis of its derivatives. For instance, if a chiral amine is used in a Buchwald-Hartwig amination, the resulting product will be chiral. Similarly, if a substituent introduced through a Suzuki-Miyaura coupling or other modifications contains a stereocenter, the final product will be chiral.

In such cases, if a racemic mixture of a reactant is used, the product will also be a racemic mixture. To obtain an enantiomerically pure or enriched product, one would need to start with an enantiopure reactant or employ a chiral catalyst or auxiliary that can induce stereoselectivity in the reaction. For example, in the case of coupling reactions, chiral phosphine ligands have been developed that can, in some systems, lead to enantioselective transformations. While no specific studies on stereoselective synthesis of derivatives of this compound have been found, these general principles of stereochemistry would apply.

Future Perspectives and Unexplored Research Avenues for 2 Bromo N 3,4 Dimethylphenyl Benzamide

Development of Novel Synthetic Methodologies

The traditional synthesis of N-aryl benzamides typically involves the coupling of a carboxylic acid derivative, such as an acyl chloride, with an appropriate amine. While effective, these methods can be limited by harsh reaction conditions, the use of hazardous reagents, and challenges in purification. The future development of synthetic routes for 2-bromo-N-(3,4-dimethylphenyl)benzamide will likely focus on greener, more efficient, and scalable technologies.

Modern synthetic approaches such as flow chemistry, microwave-assisted synthesis, and electrochemical methods offer significant advantages over conventional batch processing. Flow chemistry, for instance, allows for precise control over reaction parameters, leading to improved yields, enhanced safety, and easier scalability. nih.govnih.gov Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times, often from hours to minutes, while increasing product yields for the synthesis of various amide-containing compounds. researchgate.netnih.gov

Furthermore, electrochemical synthesis presents a sustainable alternative for key transformations. For the synthesis of the target compound, electrochemical bromination could be employed, avoiding the use of corrosive and hazardous liquid bromine by generating the brominating species in situ from hydrobromic acid. numberanalytics.com This method offers mild reaction conditions, high yields, and reduced environmental impact. numberanalytics.com

MethodologyKey AdvantagesPotential Application for this compoundReferences
Conventional SynthesisWell-established proceduresBaseline method involving coupling of 2-bromobenzoyl chloride and 3,4-dimethylaniline (B50824)General Organic Chemistry Principles
Microwave-Assisted Synthesis (MAOS)Reduced reaction times, higher yields, cleaner reactionsRapid and efficient amide bond formation researchgate.netnih.gov
Flow ChemistryImproved safety, scalability, precise control, higher yieldsContinuous and automated production with minimal manual handling nih.govnih.govtandfonline.com
Electrochemical SynthesisMild conditions, high efficiency, avoids hazardous reagents, green chemistryIn situ generation of bromine for the bromination step, reducing hazards and waste numberanalytics.com

Advanced Computational Modeling Applications

Computational chemistry provides powerful tools to predict the properties of molecules and guide experimental research, thereby accelerating the drug discovery process. For this compound, a range of advanced computational models can be applied to explore its potential as a bioactive agent.

Molecular Docking simulations can be used to predict the binding orientation and affinity of the compound within the active site of various known and putative protein targets. This technique is instrumental in prioritizing targets for experimental validation and in understanding the structural basis of inhibition, as has been demonstrated for other benzamide (B126) derivatives targeting enzymes like PARP-1 and acetylcholinesterase (AChE). nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies can establish a mathematical correlation between the chemical structure of a series of benzamide analogs and their biological activity. researchgate.netbohrium.com By developing robust 3D-QSAR models, researchers can identify key structural features essential for activity and design new derivatives of this compound with enhanced potency and selectivity. tandfonline.combohrium.com

Molecular Dynamics (MD) Simulations offer a dynamic view of the interactions between the ligand and its target protein over time. MD simulations can assess the stability of the ligand-protein complex, reveal conformational changes, and provide deeper insights into the mechanism of action, complementing the static picture provided by molecular docking. nih.govontosight.ai

ADMET Prediction models are crucial for early-stage evaluation of a compound's drug-like properties. These in silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound, helping to identify potential liabilities and guide structural modifications to improve its pharmacokinetic and safety profiles. rsc.orgscience.gov

Computational MethodApplication for this compoundExpected OutcomeReferences
Molecular DockingPredicting binding modes and affinities to potential protein targets.Identification of high-probability targets and key binding interactions. nih.govnih.govdigitellinc.com
QSARDeveloping models to correlate structural features with biological activity.Guidelines for designing more potent analogs. researchgate.nettandfonline.combohrium.com
Molecular Dynamics (MD)Simulating the dynamic behavior of the ligand-protein complex.Assessment of binding stability and elucidation of the inhibition mechanism. nih.govontosight.ai
ADMET PredictionIn silico evaluation of pharmacokinetic and toxicity properties.Early identification of potential developmental issues and guidance for optimization. rsc.orgscience.gov

Exploration of Undiscovered Molecular Targets for Benzamide Scaffolds

The benzamide scaffold is a privileged structure in medicinal chemistry, known to interact with a diverse range of biological targets. This versatility suggests that this compound may have undiscovered molecular targets that could be exploited for therapeutic benefit.

Known targets for various benzamide derivatives include enzymes involved in neurodegenerative diseases (e.g., AChE, BACE1), cancer (e.g., PARP-1, histone deacetylases), and bacterial infections (e.g., FtsZ), as well as proteins involved in protein degradation pathways (e.g., Cereblon). nih.govdigitellinc.comnih.gov

The exploration of novel targets for this compound can be approached through several modern target deconvolution strategies. Phenotype-based screening, where the compound is tested for its effect on cellular or organismal models of disease, can reveal unexpected biological activities. nih.gov Following a phenotypic hit, chemical proteomics methods can be employed to identify the direct molecular target(s).

Affinity-based methods , such as affinity chromatography, involve immobilizing a derivative of the compound on a solid support to "pull down" its binding partners from cell lysates. researchgate.netLabel-free methods , like the Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS), detect target engagement by observing changes in protein stability upon ligand binding in their native state, thus avoiding the need for chemical modification of the compound. nih.govacs.org These unbiased approaches are powerful tools for discovering both on-targets and off-targets, which can be crucial for understanding a compound's full pharmacological profile. nih.gov

Known Target ClassExample TargetTherapeutic AreaReferences
Enzymes (Hydrolases)Acetylcholinesterase (AChE), PARP-1Alzheimer's Disease, Cancer nih.govnih.gov
Enzymes (Kinases)Tyrosine KinasesCancer drugbank.com
Cell Division ProteinsFtsZBacterial Infections digitellinc.com
E3 Ligase Substrate ReceptorsCereblon (CRBN)Protein Degradation (PROTACs)General Benzamide Research
TransportersABCG2Cancer (MDR reversal) nih.gov

Integration with Modern Chemical Biology Techniques

Chemical biology offers a suite of powerful techniques to probe biological systems with small molecules. Integrating these approaches into the study of this compound can provide unprecedented insights into its mechanism of action, cellular localization, and interaction partners.

A key strategy is the development of chemical probes derived from the parent compound. frontiersin.org This involves strategically modifying the molecule to incorporate a reporter tag (e.g., a fluorophore for imaging) or a bioorthogonal handle (e.g., an alkyne or azide (B81097) for click chemistry). nih.govwebsite-files.com The bromine atom on the benzoyl ring or positions on the dimethylphenyl ring could serve as potential sites for such modifications, provided that the biological activity is retained.

Activity-Based Protein Profiling (ABPP) is a sophisticated chemical proteomics technique that uses reactive chemical probes to map the functional state of entire enzyme families directly in complex biological systems. wikipedia.orgresearchgate.net If this compound is found to be an enzyme inhibitor, it could be converted into an activity-based probe to identify its target and assess its selectivity across the proteome. researchgate.net

Bioorthogonal chemistry , which involves reactions that can occur in living systems without interfering with native biochemical processes, is particularly powerful. numberanalytics.comwebsite-files.com A bioorthogonally-tagged version of this compound could be used in live cells to label its targets in their native environment. Subsequent ligation to a reporter or affinity tag would enable visualization or enrichment and identification by mass spectrometry. nih.gov This approach provides a dynamic and spatially resolved understanding of the compound's interactions within the cell.

TechniquePrincipleApplication for this compoundReferences
Chemical Probe SynthesisModification of a bioactive molecule with a reporter or handle.Creation of tagged versions for imaging, affinity purification, and target ID. frontiersin.org
Activity-Based Protein Profiling (ABPP)Uses reactive probes to label active enzymes in a proteome.To identify enzyme targets and profile inhibitor selectivity in complex samples. wikipedia.orgresearchgate.net
Bioorthogonal Chemistry ("Click Chemistry")Reactions that occur in living systems without biological interference.Live-cell labeling of targets for dynamic studies of compound engagement. nih.govwebsite-files.com
Photoaffinity Labeling (PAL)Uses a photo-reactive group to covalently link the probe to its target upon UV irradiation.Covalently capture binding partners (both specific and non-specific) for robust target identification. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-bromo-N-(3,4-dimethylphenyl)benzamide, and how is purity assessed?

  • Methodology : The compound is typically synthesized via a two-step reaction: (1) condensation of 2-bromobenzoic acid derivatives with 3,4-dimethylaniline using coupling agents like thionyl chloride or carbodiimides, and (2) purification via recrystallization from ethanol. Purity is assessed using melting point analysis, thin-layer chromatography (TLC), and spectroscopic techniques (IR, 1H^1 \text{H}/13C^{13} \text{C} NMR) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • IR spectroscopy : Confirms the presence of amide C=O (~1650 cm1^{-1}) and N-H (~3300 cm1^{-1}) stretches.
  • NMR spectroscopy : 1H^1 \text{H} NMR identifies aromatic protons (δ 6.8–8.0 ppm) and methyl groups (δ 2.2–2.5 ppm). 13C^{13} \text{C} NMR verifies the carbonyl carbon (~167 ppm) and bromine-substituted aromatic carbons.
  • X-ray diffraction : Single-crystal studies resolve molecular conformation and hydrogen bonding .

Q. What solvents are effective for recrystallizing this compound?

  • Methodology : Ethanol is commonly used due to its intermediate polarity, which promotes slow crystallization and high-purity yields. Alternative solvents (e.g., ethyl acetate or acetone) may require optimization based on solubility tests .

Advanced Research Questions

Q. How do substituents on the benzamide ring influence molecular conformation and crystal packing?

  • Methodology : X-ray crystallography reveals that bromine at the ortho position and methyl groups on the aniline ring induce torsional angles (e.g., C9–C8–C7–N1 = 120.2°) and dihedral angles (~80.8° between aromatic rings). These steric effects direct antiparallel alignment of N–H and C=O bonds, facilitating N–H⋯O hydrogen bonds that stabilize columnar crystal packing .

Q. What challenges arise in refining the crystal structure of brominated benzamides?

  • Methodology : Bromine’s high electron density can cause absorption artifacts or disordered positions. Refinement tools like SHELXL (with anisotropic displacement parameters) and ORTEP-3 (for visualizing thermal ellipsoids) mitigate these issues. Hydrogen atoms are modeled using riding constraints, validated via residual electron density maps .

Q. How can computational methods predict the reactivity of brominated benzamides in substitution reactions?

  • Methodology : Density functional theory (DFT) calculations (e.g., Gaussian or ORCA) model electronic effects of bromine vs. chloro analogs. Fukui indices identify nucleophilic/electrophilic sites, while transition-state analysis predicts activation energies for SNAr or Suzuki coupling reactions .

Q. What best practices validate crystal structures of halogenated benzamides?

  • Methodology :

  • Use checkCIF (IUCr) to flag geometric outliers (e.g., bond-length mismatches).
  • Validate hydrogen-bonding motifs against databases (e.g., Cambridge Structural Database).
  • Cross-check R-factors (<5%) and residual density maps for unmodeled electron density .

Q. How do electronic effects of bromine compare to chloro analogs in spectroscopic and reactive properties?

  • Methodology : Bromine’s polarizability lowers 13C^{13} \text{C} NMR chemical shifts for adjacent carbons compared to chlorine. In reactivity, bromine’s weaker C–Br bond (vs. C–Cl) enhances susceptibility to nucleophilic aromatic substitution, as shown in kinetic studies with piperidine or thiophenol .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.